![molecular formula C19H21N3O4 B4924509 (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine, also known as DOI, is a potent psychoactive compound that belongs to the family of phenethylamines. It is a derivative of mescaline and has a similar chemical structure to LSD. DOI is known to induce hallucinogenic effects and has been widely studied for its potential therapeutic applications.
Mechanism of Action
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine acts as a partial agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the compound. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A. (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine is thought to modulate the activity of certain brain regions, including the prefrontal cortex and the amygdala.
Biochemical and Physiological Effects:
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to induce a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also alter the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. Studies have also suggested that (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine may have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has several advantages as a research tool, including its potency and selectivity for the 5-HT2A receptor. It can also induce a state of altered consciousness that may be useful for studying the neurobiology of consciousness. However, (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine also has several limitations, including its potential for abuse and the fact that it is classified as a controlled substance in many countries.
Future Directions
There are several potential future directions for research on (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine. One area of interest is the development of novel therapeutic agents that target the serotonin system, including the 5-HT2A receptor. Another area of interest is the study of the neurobiology of consciousness and the role of the serotonin system in mediating altered states of consciousness. Finally, there is a need for further research on the safety and efficacy of (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine and other psychoactive compounds for therapeutic use.
Synthesis Methods
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine can be synthesized through several methods, including the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-(1H-indol-3-yl)ethylamine in the presence of a reducing agent. Another method involves the reaction of 2-(1H-indol-3-yl)ethylamine with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base.
Scientific Research Applications
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). Studies have shown that (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine can induce a state of altered consciousness that may be beneficial in psychotherapy. It has also been shown to have anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-18-9-14(17(22(23)24)10-19(18)26-2)11-20-8-7-13-12-21-16-6-4-3-5-15(13)16/h3-6,9-10,12,20-21H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQYHDWSRWJKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5569532 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.